molecular formula C7H12O2 B1203222 2-Methoxycyclohexanone CAS No. 7429-44-9

2-Methoxycyclohexanone

Cat. No.: B1203222
CAS No.: 7429-44-9
M. Wt: 128.17 g/mol
InChI Key: JYJURPHZXCLFDX-UHFFFAOYSA-N
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Description

2-Methoxycyclohexanone (CAS 1193-21-1) is a cyclic ketone derivative featuring a methoxy substituent at the 2-position of the cyclohexanone ring. It is a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, such as the antibiotic sanfetrinem , and industrial chemicals like adipic acid . Its synthesis typically involves catalytic hydrogenation of lignin-derived anisole derivatives or chiral resolution using biocatalysts like Yarrowia lipolytica . Key physical properties include a boiling point of 185°C, density of 1.02 g/mL, and refractive index of 1.455 (lit.) .

Preparation Methods

Direct Methoxylation of 2-Chlorocyclohexanone

Base-Free Alkoxylation

The simplest method involves heating 2-chlorocyclohexanone with excess methanol in a sealed, corrosion-resistant reactor (e.g., glass-lined steel).

Reaction Conditions

  • Temperature: 110°C–220°C (optimal: 125°C–200°C) .

  • Methanol Ratio: 2–20 moles per mole of chloroketone .

  • Time: 5 minutes to 6 hours, depending on temperature .

Mechanism
The reaction proceeds via an SN2 mechanism, where methanol acts as both nucleophile and solvent:

2-Chlorocyclohexanone+CH3OH2-Methoxycyclohexanone+HCl[1]\text{2-Chlorocyclohexanone} + \text{CH}_3\text{OH} \rightarrow \text{this compound} + \text{HCl} \quad

Hydrogen chloride (HCl) byproduct formation necessitates corrosion-resistant equipment.

Example Protocol

  • Starting Materials: 30 g 2-chlorocyclohexanone, 160 mL methanol .

  • Procedure: Heat at 125°C for 4 hours in a sealed vessel. Distill methanol under reduced pressure, extract with methylene chloride, and neutralize with aqueous NaOH .

  • Yield: 90–95% .

Base-Assisted Methoxylation

Incorporating bases improves yields by neutralizing HCl, shifting equilibrium toward product formation.

Tertiary Amine Scavengers

Triethylamine (TEA) or trimethylamine (TMA) binds HCl, forming ammonium salts separable via filtration:

HCl+Et3NEt3NH+Cl[1]\text{HCl} + \text{Et}3\text{N} \rightarrow \text{Et}3\text{NH}^+ \text{Cl}^- \quad

Optimized Parameters

  • Base Loading: 1.0–1.05 equivalents relative to chloroketone .

  • Temperature: 190°C .

  • Time: 15 minutes .

Case Study

  • Reactants: 149 g 2-chlorocyclohexanone, 116 g TEA, 338 mL methanol .

  • Outcome: 76–79% yield with >90% TEA recovery .

Inorganic Bases

Calcium carbonate (CaCO3_3) and magnesium oxide (MgO) offer cost-effective alternatives:

2HCl+CaCO3CaCl2+CO2+H2O[1]2\text{HCl} + \text{CaCO}3 \rightarrow \text{CaCl}2 + \text{CO}2 + \text{H}2\text{O} \quad

Procedure

  • Reactants: 132 g 2-chlorocyclohexanone, 50 g CaCO3_3, 600 mL methanol .

  • Conditions: 160°C for 15–20 minutes .

  • Workup: Precipitate CaCl2_2 with methylene chloride, filter, and distill .

  • Yield: 80–85% .

Comparative Analysis of Methodologies

Table 1: Performance Metrics of Base-Free vs. Base-Assisted Methoxylation

ParameterBase-Free Tertiary Amine CaCO3_3
Temperature (°C)125190160
Time (hours)40.250.25–0.33
Yield (%)90–9576–7980–85
Byproduct ManagementHCl gas evolutionTEA·HCl filtrationCaCl2_2 precipitation
Equipment CostHigh (corrosion-resistant)ModerateLow

Key Observations

  • Reaction Acceleration: Raising temperature from 125°C to 190°C reduces time from 4 hours to 15 minutes .

  • Yield Trade-offs: Base-free methods achieve higher yields but require specialized reactors. Calcium carbonate balances cost and efficiency.

Solvent and Pressure Effects

Solvent-Free Dehydrogenation

Post-methoxylation, this compound undergoes catalytic dehydrogenation to o-methoxyphenol. Using palladium on carbon (Pd/C) under pressure enhances reaction rates:

This compoundPd/C, Δo-Methoxyphenol+H2[1]\text{this compound} \xrightarrow{\text{Pd/C, Δ}} \text{o-Methoxyphenol} + \text{H}_2 \quad

Pressure Optimization

  • Atmospheric Pressure: 75% H2_2 evolution in 5 hours .

  • +9 psi Overpressure: 75% H2_2 evolution in 2.5 hours .

Solvent-Mediated Reactions

Polar solvents like cyclohexylpropionate reduce side reactions:

  • Solvent Choice: Cyclohexylpropionate > diisopropylbenzene (2.5 vs. 6 hours for 75% conversion) .

Industrial-Scale Process Design

Continuous Flow Systems

Sealed reactors with in-line distillation units enable methanol recycling, minimizing waste:

  • Example: 98 g 2-chlorocyclohexanone in 750 mL methanol at 160°C for 15 minutes achieves 98–99% conversion .

Catalyst Reusability

Pd/C catalysts retain activity over multiple cycles:

  • Case Study: 800 mg Pd/C reused thrice with no fresh catalyst added, maintaining >90% dehydrogenation efficiency .

Comparison with Similar Compounds

Comparison with Similar Cyclohexanone Derivatives

Structural and Physical Properties

The methoxy group in 2-methoxycyclohexanone significantly impacts its physical and chemical behavior compared to other cyclohexanone derivatives.

Compound Boiling Point (°C) Density (g/mL) Key Substituent Reactivity Notes
This compound 185 1.02 -OCH₃ (ortho) Enhanced polarity, stable intermediate in HDO reactions
Cyclohexanone 155.6 0.95 None Baseline for comparison; lower thermal stability
2-Methylcyclohexanone 165–170 0.92 -CH₃ (ortho) Higher yield (90.3%) in catalytic synthesis
4-Ethylcyclohexanone 210–215 0.93 -CH₂CH₃ (para) Moderate yield (81.5%); electron-donating effects

Key Insight : The methoxy group increases boiling point and polarity compared to alkyl-substituted derivatives, influencing solubility and reaction pathways.

Reactivity in Catalytic Reactions

A. Hydrodeoxygenation (HDO) :

This compound is a critical intermediate in the HDO of guaiacol (a lignin model compound). Its reactivity varies with catalysts:

  • Ni/ZrO₂: Rapidly converts this compound to cyclohexanol (yield ratio 1.8:1 vs.
  • Ir/ZrO₂ : Slower initial conversion but achieves 14% cyclohexane yield after prolonged reaction, highlighting superior deoxygenation capability .

Comparison: Unlike 2-methoxycyclohexanol, which is more reactive, this compound exhibits stability under HDO conditions, especially at higher temperatures (300°C) .

B. Oxidative Cleavage :

This compound is efficiently oxidized to adipic acid (AA) using a phosphotungstic acid catalyst (90% yield under optimized conditions) . In contrast, alkyl-substituted cyclohexanones (e.g., 2-methylcyclohexanone) primarily undergo ketone hydrogenation rather than cleavage .

Biological Activity

2-Methoxycyclohexanone, a cyclic ketone with the molecular formula C7H12O2C_7H_{12}O_2, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme interactions, potential therapeutic applications, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

This compound is characterized by a methoxy group attached to a cyclohexanone framework. Its stereochemistry allows for specific interactions with biological systems, influencing its metabolic pathways and potential pharmacological effects. The compound can be synthesized through selective hydrogenation of guaiacol, highlighting its relevance in organic synthesis and material science .

Enzyme Interactions

Research indicates that this compound may interact with specific enzymes, acting as a substrate that leads to various metabolites. The compound's chiral nature is believed to influence these interactions, which could be critical for developing new pharmaceuticals. Preliminary studies suggest that it may affect enzyme activity, although comprehensive investigations are still ongoing to fully elucidate these mechanisms .

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound derivatives. For instance, derivatives of 2-methylcyclohexanone have demonstrated significant antifungal and antibacterial activities against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This suggests that modifications to the cyclohexanone structure can enhance biological efficacy .

Study on Antimicrobial Activity

In a study examining the biological activity of various cyclohexanone derivatives, researchers found that certain substitutions on the cyclohexanone ring significantly impacted antimicrobial efficacy. The presence of halogenated groups was particularly noted for enhancing activity against pathogenic bacteria. This study underscores the importance of structural modifications in developing effective antimicrobial agents .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct reactivity patterns and biological activities:

Compound NameStructural FeaturesUnique Aspects
2-MethylcyclohexanoneSimilar cyclohexane structureLacks methoxy group; different reactivity
2-EthylcyclohexanoneEthyl group instead of methoxyDifferent steric effects and properties
3-MethylcyclohexanoneMethyl group at position 3Different stereochemical properties
CyclopentanoneFive-membered ringDifferent ring size affects reactivity

This table illustrates how variations in functional groups and stereochemistry lead to different biological activities among these compounds, emphasizing the unique profile of this compound .

Future Directions in Research

The potential applications of this compound extend beyond antimicrobial activity. Ongoing research aims to explore its role as a chiral synthon in synthetic organic chemistry, particularly in drug development. Furthermore, studies are investigating its use in material science for developing polymers and catalysts due to its favorable chemical properties .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Methoxycyclohexanone in academic research?

  • Methodological Answer : this compound is synthesized via oxidation of (1S,2S)-2-methoxycyclohexanol using Jones reagent (CrO₃/H₂SO₄), yielding a 95% product with 100% enantiomeric excess . Alternative routes include reductive amination using Pd/C catalysts, where this compound acts as an intermediate in coupling guaiacol derivatives with amines . Grignard-based methods involve forming magnesium enolate intermediates for stereoselective condensations with azetidinones .

Q. How is infrared spectroscopy utilized in conformational analysis of this compound?

  • Methodological Answer : Infrared (IR) spectroscopy identifies axial vs. equatorial conformers by analyzing carbonyl (C=O) and methoxy (O-CH₃) stretching frequencies. Theoretical calculations (e.g., MMX molecular mechanics) complement IR data, revealing six possible vapor-phase conformers due to methoxy group rotation . Solvent polarity significantly shifts equilibrium: in cyclohexane, axial preference is negligible, while polar solvents stabilize equatorial conformers via dipole interactions .

Advanced Research Questions

Q. What factors influence the stereoselective synthesis of this compound derivatives?

  • Methodological Answer : Stereoselectivity is achieved using chiral catalysts or enolate intermediates. For example:

  • BINAP ligands enable asymmetric hydrogenation of racemic this compound, producing enantiomerically pure derivatives .
  • Magnesium enolates (prepared via Grignard reagents and organic bases) condense with acyloxyazetidinones to form tricyclic β-lactams with >90% diastereoselectivity .
  • Pd/C catalysts drive reductive amination, yielding alkoxyl-functionalized cyclohexylamines with high enantiomeric excess .

Q. How do solvent interactions affect the conformational equilibrium of this compound?

  • Methodological Answer : Solvent polarity alters van der Waals and dipole-dipole interactions, shifting axial/equatorial conformer ratios. NMR studies in five solvents show:

SolventAxial:Equatorial Ratio
Cyclohexane~1:1
CDCl₃1:1.5
DMSO-d61:2.2
Polar solvents stabilize equatorial conformers due to dipole alignment with the carbonyl group, while nonpolar solvents show minimal preference .

Q. What role does this compound play in catalytic hydrodeoxygenation (HDO) reactions?

  • Methodological Answer : In guaiacol HDO over Ni/ZrO₂ or Ir/ZrO₂ catalysts, this compound is a key intermediate formed via partial hydrogenation. Kinetic studies reveal:

  • Ni/ZrO₂ rapidly converts this compound to cyclohexanol (yield ratio 1.8:1 at 1 min) .
  • Ir/ZrO₂ shows slower conversion but higher selectivity for cyclohexane (14% yield after 4 hours) .
    Demethoxylation pathways compete with ketone hydrogenation, influenced by catalyst acidity and reaction temperature.

Properties

IUPAC Name

2-methoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJURPHZXCLFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864060
Record name Cyclohexanone, 2-methoxy-
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7429-44-9
Record name 2-Methoxycyclohexanone
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URL https://commonchemistry.cas.org/detail?cas_rn=7429-44-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 2-methoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone, 2-methoxy-
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Record name Cyclohexanone, 2-methoxy-
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Record name 2-methoxycyclohexanone
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Synthesis routes and methods I

Procedure details

A solution of 2(S) 2-methoxycyclohexanone (4.089 g) and (3S,4R)-4-acetoxy-3[(R)-(t-butyldimethylsilyloxy)ethyl]azetidinone (4.63 g) in dichloromethane (140 ml) was prepared at -16°. Tin tetrachloride (14.3 g) was added dropwise via syringe at such a rate that the temperature was kept beetween -16° and -13°. The mixture was stirred for 10 minutes, then the temperature was increased to +3°. A solution of di-isopropylethylamine (5.33 g) dissolved in dichloromethane (40 ml) was added over 20 minutes. The reaction mixture was stirred for 10 minutes at +3°, then the reaction mixture was poured into 300 ml of a 1:1 mixture of sodium bicarbonate (saturated) and Rochelle's salt (saturated) and extracted into diethylether (500 ml) with vigorous stirring over 1 h. The organic layer was washed with saturated brine(150 ml), dried and the solvent removed to give an white solid (7.10 g). The crude solid was taken up in hot n-hexane (175 ml), filtered and the volume reduced to 75 ml. The resulting mixture was warmed to completely dissolve the solid. The resultant solution was cooled and stirred and the title compound was isolated by filtration as a white solid (3.03 g).
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Tin tetrachloride
Quantity
14.3 g
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5.33 g
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40 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A 500-ml four-mouth flask equipped with a thermometer, dropping funnel, condenser, and stirrer was charged with 13.0 g (0.1 mol) of (RS)-2-methoxycyclohexanol, 7 g of dichloromethane, and 30 g of 10% aqueous solution of sulfuric acid (30 mmol). The reactants were stirred at 20-25° C. The flask was further charged with 60 g of aqueous solution of sodium hypochlorite containing 12.1% effective chlorine over about 1 hour. Stirring was continued for 30 minutes. The reaction solution was analyzed by gas chromatography to confirm that the peak due to (RS)-2-methoxycyclohexanol had disappeared. The reaction solution was given 2 g of sodium hydrogensulfite with stirring. It was confirmed that the reaction solution did not change potassium iodide starch paper into purple any longer. The reaction solution was extracted twice with 50 g of dichloromethane. The dichloromethane layers were combined together and washed with 30 g of saturated aqueous solution of sodium chloride. Upon concentration and distillation, there was obtained 11.5 g (90 mmol) of (RS)-2-methoxycyclohexanone. The chemical purity of this compound was 99.8%. Incidentally, the dichloromethane used in this example has a partition ratio in water (at 20° C.) greater than 1 and has a solubility in water (40° C.) lower than 5 wt %.
[Compound]
Name
four-mouth
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0 (± 1) mol
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Reaction Step One
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13 g
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Name
aqueous solution
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30 mmol
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7 g
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Name
aqueous solution
Quantity
60 g
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reactant
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0 (± 1) mol
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2 g
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[Compound]
Name
potassium iodide starch
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0 (± 1) mol
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Reaction Step Six

Synthesis routes and methods III

Procedure details

Example 1 is repeated, except that isopropanol is used as solvent, 10 mg of hydrocinchonidine are used as modifier and 100 mg of catalyst are used. In addition, 800 mg of Amberlite IRA-900 (strongly basic anion exchanger, activated using NaOH) are added. The yield is 0.36 g of product of 95% purity containing 5% solvent (44%).
Quantity
10 mg
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[Compound]
Name
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Quantity
100 mg
Type
catalyst
Reaction Step Five
Quantity
800 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxycyclohexanone
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Reactant of Route 5
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Reactant of Route 6
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